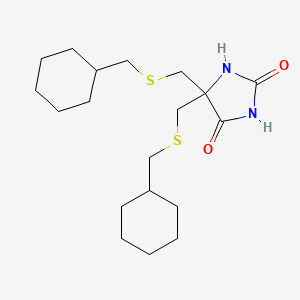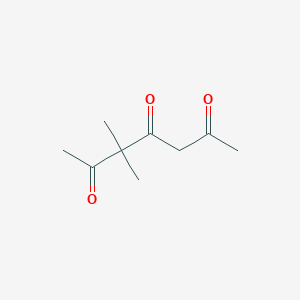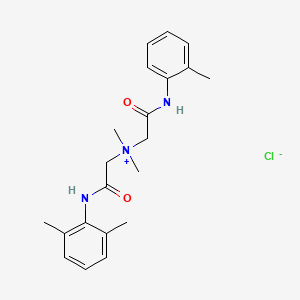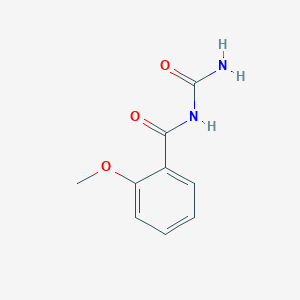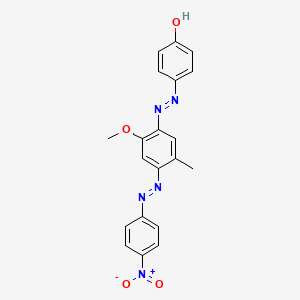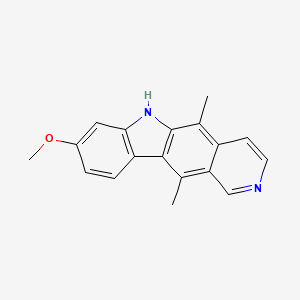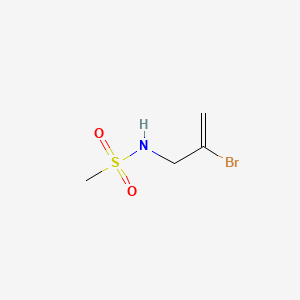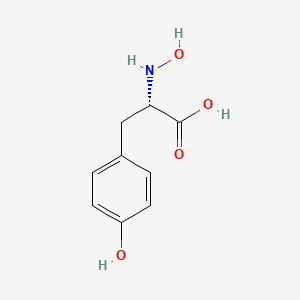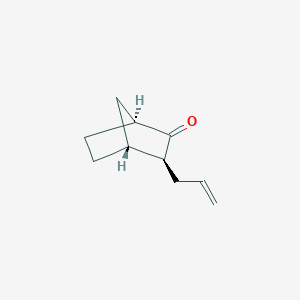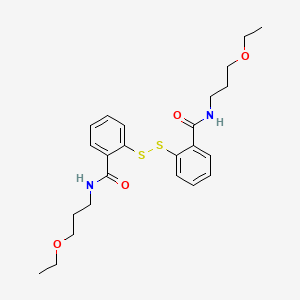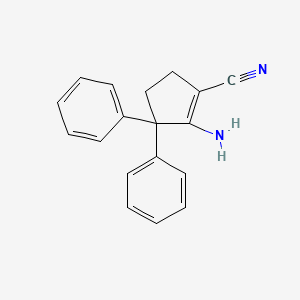
2-Amino-3,3-diphenylcyclopent-1-ene-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 83214 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is often studied for its role in chemical reactions, biological processes, and potential therapeutic uses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NSC 83214 involves several steps, typically starting with the preparation of precursor molecules. The exact synthetic route can vary, but it generally includes a series of organic reactions such as condensation, cyclization, and functional group modifications. Reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of NSC 83214 is scaled up using optimized synthetic routes that are cost-effective and efficient. This often involves continuous flow reactors, automated systems, and stringent quality control measures to produce large quantities of the compound while maintaining consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
NSC 83214 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: NSC 83214 can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions involving NSC 83214 include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from reactions involving NSC 83214 depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs that retain the core structure of NSC 83214 but with modified functional groups.
Applications De Recherche Scientifique
NSC 83214 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its effects on cellular processes and its potential as a tool for probing biological pathways.
Medicine: NSC 83214 is investigated for its therapeutic potential, particularly in the treatment of certain diseases and conditions.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mécanisme D'action
The mechanism of action of NSC 83214 involves its interaction with specific molecular targets and pathways. This can include binding to enzymes, receptors, or other proteins, leading to changes in cellular function and signaling. The exact molecular targets and pathways can vary depending on the specific application and context in which NSC 83214 is used.
Comparaison Avec Des Composés Similaires
NSC 83214 can be compared to other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as NSC 36586 and NSC 36587 share structural similarities with NSC 83214 but differ in their specific functional groups and reactivity.
Uniqueness: NSC 83214 stands out due to its specific chemical properties, reactivity, and potential applications in various fields. Its unique structure allows it to participate in a wide range of chemical reactions and biological processes, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
3597-67-9 |
|---|---|
Formule moléculaire |
C18H16N2 |
Poids moléculaire |
260.3 g/mol |
Nom IUPAC |
2-amino-3,3-diphenylcyclopentene-1-carbonitrile |
InChI |
InChI=1S/C18H16N2/c19-13-14-11-12-18(17(14)20,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10H,11-12,20H2 |
Clé InChI |
LXKLQFKERWNHHG-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(=C1C#N)N)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





